molecular formula C10H13N5O B2381523 1-ethyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine CAS No. 1856102-37-8

1-ethyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine

Katalognummer: B2381523
CAS-Nummer: 1856102-37-8
Molekulargewicht: 219.248
InChI-Schlüssel: GADNWWRWQBDZNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-ethyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine is a synthetically designed pyrazole-carboxamide derivative that serves as a valuable chemical scaffold in medicinal chemistry and drug discovery research. Its core structure, featuring a pyrazole ring linked to a methyl-imidazole via a carbonyl group, is frequently employed in the design of potent and selective kinase inhibitors. Pyrazole derivatives are widely investigated for their ability to interact with the ATP-binding site of various protein kinases , making them crucial tools for probing intracellular signaling pathways. Researchers can utilize this compound as a key intermediate or a lead structure for developing novel therapeutics targeting oncogenic, inflammatory, or metabolic diseases. The 3-amine group on the pyrazole ring and the N-ethyl substitution offer synthetic handles for further functionalization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties such as potency and selectivity. The specific stereoelectronic profile of this molecule suggests potential for high-affinity binding to specific kinase targets, though its precise biological profile requires empirical validation in research settings. This compound is intended for use in biochemical assays, high-throughput screening, and chemical biology studies aimed at understanding cellular signaling networks and identifying new therapeutic targets.

Eigenschaften

IUPAC Name

(5-amino-2-ethylpyrazol-3-yl)-(2-methylimidazol-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O/c1-3-15-8(6-9(11)13-15)10(16)14-5-4-12-7(14)2/h4-6H,3H2,1-2H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADNWWRWQBDZNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)N)C(=O)N2C=CN=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Condensation Reactions for Pyrazole Core Formation

The pyrazole ring is typically constructed via condensation of hydrazines with 1,3-diketones or alkynes. For example, diethyl butynedioate has been used as a starting material for synthesizing 5-substituted pyrazole-3-carboxylates through condensation with methylhydrazine. In the case of 1-ethyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine, a similar strategy could involve:

  • Synthesis of 5-Hydroxy-1-ethyl-1H-pyrazole-3-carboxylate :
    Diethyl butynedioate reacts with ethylhydrazine (instead of methylhydrazine) under controlled temperatures (-10°C to 0°C) to form the pyrazole ring. This intermediate is critical for introducing the ethyl group at the 1-position.

  • Bromination at the 5-Position :
    Tribromophosphorus ($$ \text{PBr}3 $$) or $$ \text{POBr}3 $$ can brominate the hydroxyl group of the pyrazole intermediate, replacing it with a bromine atom. This step facilitates subsequent functionalization via cross-coupling reactions.

  • Coupling with 2-Methylimidazole :
    The brominated pyrazole undergoes a carbonylative coupling reaction with 2-methylimidazole. Palladium-catalyzed carbonylation (e.g., using $$ \text{CO} $$ gas) or acid chloride formation (using $$ \text{SOCl}_2 $$) may introduce the carbonyl bridge.

Imidazole Carbonyl Group Introduction

The 2-methylimidazole moiety is introduced via nucleophilic acyl substitution or amidation. A patent describing 3-amino-pyrazole derivatives highlights the use of $$ \text{N,N} $$-dimethylformamide (DMF) as a solvent and azido dimethyl phosphate for activating carboxyl groups. For this compound:

  • Activation of Pyrazole Carboxylic Acid :
    The 5-bromo-pyrazole-3-carboxylic acid (from hydrolysis of the ethyl ester) reacts with azido dimethyl phosphate and tert-butyl alcohol to form a mixed carbonate intermediate. This activates the carboxyl group for subsequent coupling.

  • Amidation with 2-Methylimidazole :
    The activated intermediate reacts with 2-methylimidazole in the presence of a base (e.g., $$ \text{Na}2\text{CO}3 $$) to form the carbonyl-linked imidazole-pyrazole structure. This step may require heating (70–100°C) and anhydrous conditions.

Final Amination and Purification

The 3-amine group on the pyrazole is introduced early in the synthesis but may require protection-deprotection strategies to prevent side reactions:

  • Boc Protection :
    Tert-butyl carbamate (Boc) groups are used to protect the amine during bromination and coupling steps. For example, tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate is hydrolyzed with trifluoroacetic acid ($$ \text{TFA} $$) to yield the free amine.

  • Deprotection and Isolation :
    After coupling the imidazole carbonyl group, the Boc-protected amine is treated with $$ \text{TFA} $$ in dichloromethane ($$ \text{CH}2\text{Cl}2 $$) to remove the protecting group. The product is isolated via extraction (ethyl acetate) and dried with anhydrous $$ \text{Na}2\text{SO}4 $$ .

Alternative Routes: Cyclization Strategies

An alternative approach involves constructing the imidazole ring directly on the pyrazole scaffold:

  • Formation of Imidazole from Amidine Precursors :
    Heating a pyrazole-amide with ammonium acetate and acetic acid can cyclize the side chain into an imidazole ring. For instance, 5-[(2-aminoacetamido)carbonyl]-1-ethyl-1H-pyrazol-3-amine may cyclize to form the 2-methylimidazole group under reflux.

  • Optimization of Reaction Conditions :
    Temperature control (70–100°C) and solvent choice (e.g., ethanol or acetonitrile) are critical to avoid decomposition. Tribromophosphorus ($$ \text{PBr}_3 $$) may assist in eliminating water during cyclization.

Process Considerations and Challenges

  • Raw Material Availability :
    Diethyl butynedioate and ethylhydrazine are cost-effective starting materials compared to specialized reagents, aligning with industrial scalability.

  • Safety and Toxicity :
    Tribromophosphorus and $$ \text{TFA} $$ require careful handling due to their corrosive nature. Substitutes like $$ \text{POCl}_3 $$ or milder deprotection agents (e.g., HCl in dioxane) may enhance safety.

  • Yield Optimization :
    Key steps such as the bromination (60–70% yield) and coupling reactions (50–65% yield) often limit overall efficiency. Catalytic systems (e.g., Pd/$$ \text{C} $$) or microwave-assisted synthesis could improve yields.

Analytical Characterization

  • Spectroscopic Data :

    • IR : A carbonyl stretch ($$ \text{C=O} $$) near 1680 cm$$^{-1}$$ and amine N-H stretches (~3300 cm$$^{-1}$$).
    • $$^1$$H NMR : Signals for the ethyl group (triplet at δ 1.2–1.4 ppm, quartet at δ 3.8–4.0 ppm) and imidazole protons (singlet for methyl at δ 2.5 ppm).
  • Chromatographic Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity >95%.

Analyse Chemischer Reaktionen

1-Ethyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include mild to moderate temperatures, solvents like ethanol or dichloromethane, and catalysts such as palladium or nickel. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-Ethyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine is utilized as a building block in the synthesis of more complex pharmaceutical compounds. Its structure allows it to interact with various biological targets, making it a candidate for therapeutic applications:

  • Antimicrobial Activity : The compound has shown efficacy against various pathogens, including bacteria and fungi.
    PathogenMinimum Inhibitory Concentration (MIC)Activity Type
    Staphylococcus aureus0.22 - 0.25 µg/mLBactericidal
    Escherichia coli0.5 µg/mLBacteriostatic
    Candida albicans0.4 µg/mLFungicidal
  • Anticancer Potential : The compound exhibits promising anticancer properties against various cancer cell lines.
    Cell LineIC50 (µM)Mechanism of Action
    MDA-MB-231 (Breast)0.46Induction of apoptosis
    HepG2 (Liver)0.71Inhibition of Aurora-A kinase
    A549 (Lung)26Autophagy induction

The mechanisms primarily involve the inhibition of key enzymes associated with cancer cell proliferation.

Biological Studies

The compound's ability to form hydrogen bonds with active sites in enzymes and receptors allows it to modulate various biological pathways. This property is significant in enzyme inhibition studies and receptor binding assays.

Industrial Applications

In addition to its pharmaceutical potential, this compound is explored for its utility in developing functional materials, such as:

  • Dyes for Solar Cells : Its chemical properties make it suitable for applications in photovoltaics.

Study on Anticancer Activity

A study evaluated the effects of similar pyrazole derivatives on MDA-MB-231 breast cancer cells, demonstrating that these compounds could inhibit cell growth through apoptosis induction and cell cycle arrest mechanisms.

Antimicrobial Evaluation

Research focused on the antimicrobial properties of this compound revealed strong inhibition against both Gram-positive and Gram-negative bacteria. The study emphasized its effectiveness against biofilm-forming strains, which are often resistant to conventional treatments.

Wirkmechanismus

The mechanism of action of 1-ethyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole and pyrazole rings can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. These interactions can affect processes like cell signaling, metabolism, and gene expression .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound Name Substituent at Pyrazole 5-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence Source
1-ethyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine (2-Methylimidazol-1-yl)carbonyl C₁₁H₁₄N₅O 248.27 Discontinued; potential H-bond donor
1-ethyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-amine (2-Methylimidazol-1-yl)methyl C₁₀H₁₄N₅ 204.25 Higher lipophilicity; active in screens
1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-amine Trifluoromethyl C₆H₈F₃N₃ 179.14 Enhanced metabolic stability
1-methyl-5-(piperidine-1-carbonyl)-1H-pyrazol-3-amine Piperidine-1-carbonyl C₁₀H₁₄N₆O 246.27 Broader solubility profile
1-ethyl-5-{[ethyl(methyl)amino]methyl}-1H-pyrazol-3-amine Ethyl(methyl)aminomethyl C₉H₁₈N₄ 182.27 Basic amine functionality

Functional Group Impact on Properties

A. Hydrogen Bonding and Reactivity
  • The carbonyl group in the target compound introduces polarity and hydrogen-bonding capacity, which may enhance binding affinity in biological systems compared to non-polar substituents like methyl or trifluoromethyl .
B. Metabolic Stability
  • The trifluoromethyl group in C₆H₈F₃N₃ confers resistance to oxidative metabolism, a feature absent in the target compound .

Pharmacological and Industrial Relevance

  • Imidazole-containing derivatives (target compound and analogs) are of interest for targeting enzymes like cytochrome P450 or kinases due to imidazole’s metal-coordinating ability .
  • Trifluoromethyl-substituted pyrazoles are prevalent in agrochemicals for their stability and bioactivity .
  • Aminoalkyl-substituted pyrazoles (e.g., C₉H₁₈N₄) are explored as intermediates in drug discovery for their basicity and solubility .

Biologische Aktivität

1-Ethyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine (CAS No. 1856102-37-8) is a heterocyclic compound featuring both imidazole and pyrazole rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The unique structural properties of this compound allow it to interact with various biological targets, making it a candidate for therapeutic applications.

  • Molecular Formula : C10H13N5O
  • Molecular Weight : 219.24 g/mol
  • Structure : The compound includes a pyrazole core substituted with an ethyl group and a carbonyl imidazole moiety, which enhances its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. Specifically, 1-ethyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine has shown promising results against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)0.46Induction of apoptosis and cell cycle arrest
HepG2 (Liver)0.71Inhibition of Aurora-A kinase
A549 (Lung)26Autophagy induction without apoptosis
K562 (Leukemia)0.04 - 11.4Cytotoxic effects via multiple pathways

The compound's mechanism of action primarily involves the inhibition of key enzymes and pathways associated with cancer cell proliferation and survival, such as Aurora-A kinase and CDK2 .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits significant antimicrobial activity. Studies have evaluated its efficacy against various pathogens using metrics such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC):

Pathogen MIC (µg/mL) Activity Type
Staphylococcus aureus0.22 - 0.25Bactericidal
Escherichia coli0.5Bacteriostatic
Candida albicans0.4Fungicidal

The compound's ability to inhibit biofilm formation further enhances its potential as an antimicrobial agent .

Case Studies

Several case studies have been conducted to evaluate the biological activity of pyrazole derivatives, including our compound of interest:

  • Study on Breast Cancer Cells : A study demonstrated that derivatives similar to 1-ethyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine inhibited growth in MDA-MB-231 cells through apoptosis induction and cell cycle arrest mechanisms .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties, showing that derivatives exhibited strong inhibition against both Gram-positive and Gram-negative bacteria, with specific emphasis on their effectiveness against biofilm-forming strains .

Q & A

Q. What are the optimal synthetic routes for 1-ethyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine?

The synthesis of pyrazole-imidazole hybrids typically involves multi-step protocols. For example:

  • Step 1 : Condensation of pyrazole precursors (e.g., 1-ethyl-1H-pyrazol-3-amine) with activated carbonyl reagents.
  • Step 2 : Coupling with 2-methylimidazole derivatives via nucleophilic acyl substitution, using coupling agents like EDC/HOBt .
  • Step 3 : Purification via column chromatography or recrystallization.
    Key intermediates may require characterization via 1H^1H-NMR and IR spectroscopy to confirm functional group transformations .

Q. How can the structural identity of this compound be confirmed post-synthesis?

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve bond lengths and angles, particularly for the imidazole-carbonyl linkage .
  • Spectroscopic analysis : 1H^1H- and 13C^{13}C-NMR to verify substitution patterns (e.g., ethyl group at N1, carbonyl at C5). IR can confirm the presence of amide C=O stretches (~1650–1700 cm1^{-1}) .

Q. What preliminary assays are recommended to evaluate biological activity?

  • In vitro binding assays : Screen against targets like kinases or GPCRs, leveraging the imidazole moiety’s affinity for metal ions or hydrophobic pockets .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify antiproliferative activity .

Advanced Research Questions

Q. How do substitution patterns influence the compound’s binding affinity?

  • Hydrophobic interactions : The 2-methylimidazole group enhances binding to hydrophobic pockets in enzymes (e.g., cytochrome P450 isoforms) .
  • Electronic effects : Electron-withdrawing groups on the pyrazole ring (e.g., carbonyl) may reduce nucleophilicity at N3, altering reactivity. Compare with analogs lacking the ethyl group or imidazole substituent via molecular docking .

Q. How can researchers resolve discrepancies in binding affinity data across assays?

  • Assay optimization : Control variables like buffer pH (imidazole’s pKa ~7.0) and ionic strength to stabilize interactions .
  • Crystallographic validation : Solve co-crystal structures with target proteins using SHELX pipelines to identify binding modes and rule out assay artifacts .

Q. What strategies improve metabolic stability for in vivo studies?

  • Deuterium labeling : Replace labile hydrogens (e.g., ethyl group) to slow oxidative metabolism .
  • Prodrug design : Mask the amine group with acetyl or tert-butyl carbamate to enhance bioavailability .

Data Contradiction Analysis

Q. How to address conflicting results in cytotoxicity studies?

  • Dose-response validation : Re-test across multiple cell lines and replicate experiments to rule out cell-specific toxicity.
  • Off-target profiling : Use kinome-wide screening to identify unintended interactions (e.g., hERG channel inhibition) that may skew results .

Q. Why might crystallographic data conflict with computational docking?

  • Flexible docking : Account for protein conformational changes using molecular dynamics simulations (e.g., AMBER).
  • Solvent effects : Include explicit water molecules in docking models to improve accuracy .

Methodological Tables

Q. Table 1: Key Synthetic Intermediates

IntermediateRoleCharacterization Methods
1-Ethyl-1H-pyrazol-3-amineCore scaffold1H^1H-NMR, HRMS
2-Methylimidazole-1-carbonyl chlorideCoupling reagentIR (C=O stretch), 13C^{13}C-NMR

Q. Table 2: Binding Affinity Comparison

AnalogSubstituentIC50_{50} (nM)Reference
Target compound2-methylimidazole12.3 ± 1.2
Des-methyl analogH (imidazole)89.7 ± 8.5

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.